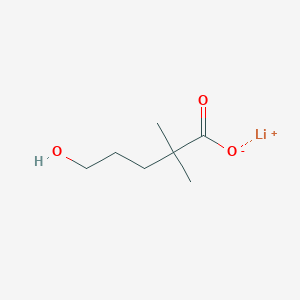

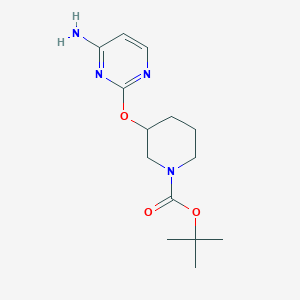

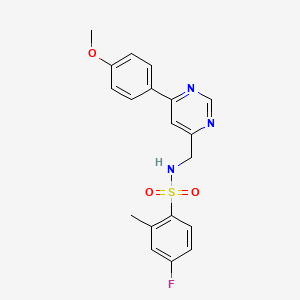

![molecular formula C9H11NO3S B2501520 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid CAS No. 2059937-77-6](/img/structure/B2501520.png)

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid, also known as MMSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSBA is a derivative of benzoic acid, which is a common organic acid found in many natural and synthetic compounds. MMSBA is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Dual Enzyme Inhibition

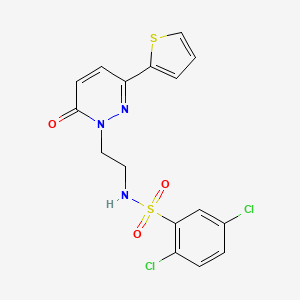

Compounds structurally related to the query have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the nucleotide synthesis pathway, suggesting their possible application in cancer therapy (Gangjee et al., 2008).

Chemiluminescence

Research on sulfanyl-substituted compounds has explored their base-induced chemiluminescence, offering insights into their potential use in analytical chemistry and sensor technology (Watanabe et al., 2010).

Catalytic Applications

Studies have demonstrated the use of sulfanylpropyl esters as recyclable catalysts for the synthesis of complex organic molecules, indicating their utility in green chemistry and organic synthesis (Tayebi et al., 2011).

Antimicrobial Activity

Derivatives of benzimidazole containing sulfanyl groups have shown potent activities against Helicobacter pylori, a pathogen involved in gastric ulcers and cancers, suggesting their potential as novel antimicrobial agents (Carcanague et al., 2002).

Synthesis of Imidazoles

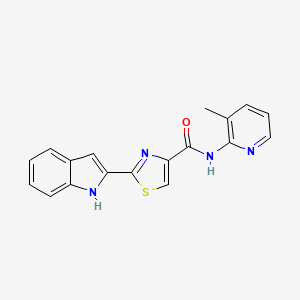

The synthesis of tetrasubstituted imidazoles using Brønsted acidic ionic liquids highlights the role of sulfanyl-containing compounds in facilitating efficient and green chemical reactions (Davoodnia et al., 2010).

Induction of Stress Tolerance in Plants

Research on benzoic acid and its derivatives, including sulfanyl-containing compounds, has investigated their role in inducing multiple stress tolerance in plants, potentially contributing to agricultural resilience (Senaratna et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

3-(N,S-dimethylsulfonimidoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-10-14(2,13)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVPNNCJRLMIIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

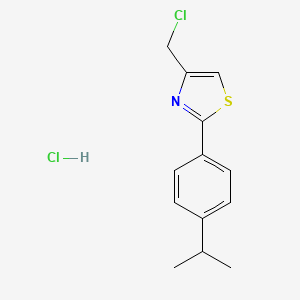

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)

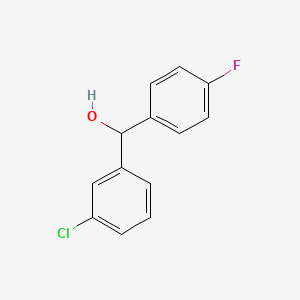

![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)

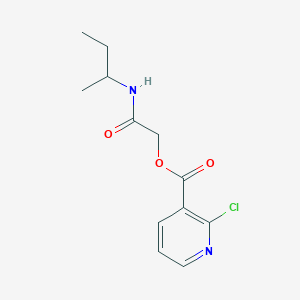

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)

![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)